molecular formula C20H42O2 B1219275 2-(Octadecyloxy)ethanol CAS No. 2136-72-3

2-(Octadecyloxy)ethanol

Cat. No.: B1219275
CAS No.: 2136-72-3
M. Wt: 314.5 g/mol
InChI Key: ICIDSZQHPUZUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Octadecyloxy)ethanol, also known as ethylene glycol monooctadecyl ether, is an organic compound with the molecular formula C20H42O2. It is a long-chain fatty alcohol ether, characterized by its hydrophobic octadecyl group and hydrophilic ethylene glycol moiety. This compound is commonly used in various industrial and scientific applications due to its unique amphiphilic properties.

Scientific Research Applications

2-(Octadecyloxy)ethanol has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Octadecyloxy)ethanol can be synthesized through the etherification of ethylene glycol with 1-bromooctadecane. The reaction typically involves the following steps:

    Preparation of Sodium Ethoxide: Sodium hydride is added to ethylene glycol in an inert atmosphere at low temperatures (0-5°C) to form sodium ethoxide.

    Etherification Reaction: 1-bromooctadecane is added to the sodium ethoxide solution, and the mixture is heated to 90-95°C for several hours. Potassium iodide is often used as a catalyst to facilitate the reaction.

    Purification: The reaction mixture is cooled, and the product is extracted using ethyl acetate.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the etherification process.

Chemical Reactions Analysis

Types of Reactions: 2-(Octadecyloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Halides or esters.

Mechanism of Action

The mechanism of action of 2-(Octadecyloxy)ethanol is primarily based on its amphiphilic nature. The hydrophobic octadecyl group interacts with non-polar substances, while the hydrophilic ethylene glycol moiety interacts with polar substances. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. In biological systems, it can facilitate the delivery of drugs and other therapeutic agents by forming stable liposomes and micelles .

Comparison with Similar Compounds

  • Polyethylene glycol (7) stearyl ether
  • Ethylene glycol monooctadecyl ether

Comparison: 2-(Octadecyloxy)ethanol is unique due to its specific chain length and the presence of both hydrophobic and hydrophilic groups. Compared to other similar compounds, it offers a balanced amphiphilic property that makes it highly effective as a surfactant and emulsifier. Its specific structure allows for better interaction with both polar and non-polar substances, making it versatile in various applications .

Properties

IUPAC Name

2-octadecoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDSZQHPUZUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9005-00-9
Record name Polyethylene glycol monostearyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9005-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60858842
Record name 2-(Octadecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2136-72-3
Record name 2-(Octadecyloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octadecyloxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octadecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octadecyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Octadecyloxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Octadecyloxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Octadecyloxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Octadecyloxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(Octadecyloxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Octadecyloxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.